2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, which is then functionalized to introduce the thieno and phenyl groups. The final step involves the formation of the propanamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
- 2-(4-chlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}propanohydrazide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide stands out due to its unique structural features, which may confer distinct biological activities and chemical properties. Its specific arrangement of functional groups and heterocyclic rings can result in unique interactions with molecular targets .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-21(2,27-16-10-8-14(22)9-11-16)20(26)23-19-17-12-28-13-18(17)24-25(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLATKBXJKLWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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